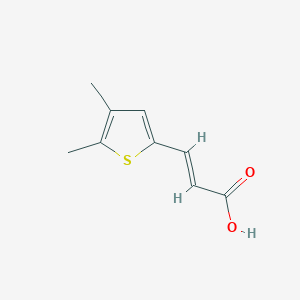
(2E)-3-(4,5-Dimethylthiophen-2-YL)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4,5-Dimethylthiophen-2-YL)prop-2-enoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a thiophene ring substituted with two methyl groups at positions 4 and 5, and a propenoic acid group at position 2. The (2E) notation indicates the trans configuration of the double bond in the propenoic acid side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4,5-Dimethylthiophen-2-YL)prop-2-enoic acid can be achieved through various synthetic routes. One common method involves the condensation of 4,5-dimethylthiophene-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(4,5-Dimethylthiophen-2-YL)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Saturated carboxylic acids
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives
Wissenschaftliche Forschungsanwendungen
(2E)-3-(4,5-Dimethylthiophen-2-YL)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes, and other electronic materials.
Wirkmechanismus
The mechanism of action of (2E)-3-(4,5-Dimethylthiophen-2-YL)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact pathways and targets can vary based on the specific application and modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiophene-2-carboxylic acid
- 4,5-Dimethylthiophene-2-carboxylic acid
- (2E)-3-(Thiophen-2-YL)prop-2-enoic acid
Uniqueness
(2E)-3-(4,5-Dimethylthiophen-2-YL)prop-2-enoic acid is unique due to the presence of both the dimethyl-substituted thiophene ring and the propenoic acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The dimethyl groups enhance the compound’s stability and reactivity, while the propenoic acid group allows for further functionalization and derivatization.
Eigenschaften
Molekularformel |
C9H10O2S |
|---|---|
Molekulargewicht |
182.24 g/mol |
IUPAC-Name |
(E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H10O2S/c1-6-5-8(12-7(6)2)3-4-9(10)11/h3-5H,1-2H3,(H,10,11)/b4-3+ |
InChI-Schlüssel |
AGIARBVRQNJMIP-ONEGZZNKSA-N |
Isomerische SMILES |
CC1=C(SC(=C1)/C=C/C(=O)O)C |
Kanonische SMILES |
CC1=C(SC(=C1)C=CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


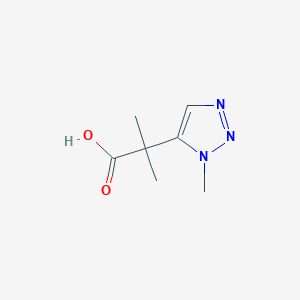

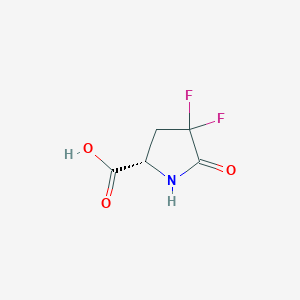

![(E)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13062212.png)

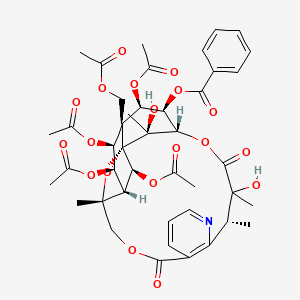
![1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13062227.png)
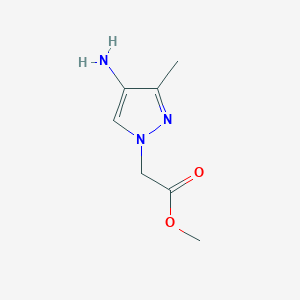
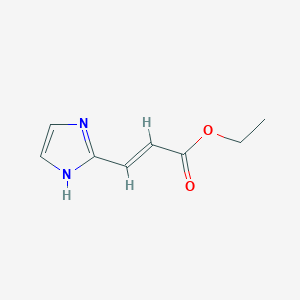

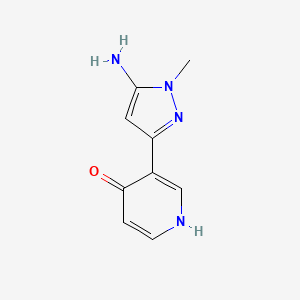
![2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid](/img/structure/B13062257.png)
![{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062265.png)
